Cas no 2034235-87-3 (4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide)

4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a specialized benzamide derivative featuring a tert-butyl substituent and a pyrazole-containing ethylamine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which may contribute to bioactivity, particularly in targeting specific enzyme or receptor interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole moiety offers versatility in hydrogen bonding and coordination. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of more complex bioactive molecules. Suitable for research applications, this compound is typically characterized by high purity and stability under standard laboratory conditions.
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide structure
2034235-87-3 structure
Product Name:4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
CAS No:2034235-87-3
MF:C18H25N3O
MW:299.41060423851
CID:5896459
PubChem ID:92109163
Update Time:2025-08-03

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butyl-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]benzamide
    • 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
    • 2034235-87-3
    • 4-tert-butyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
    • AKOS026701783
    • F6502-8934
    • Inchi: 1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22)
    • InChI Key: VWLOBJNYQSJOSK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(C)(C)C)NCCC1C=C(C)N(C)N=1

Computed Properties

  • Exact Mass: 299.199762429g/mol
  • Monoisotopic Mass: 299.199762429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.9Ų

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6502-8934-2μmol
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Additional information on 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a complex organic compound with the CAS number 2034235-87-3. This compound belongs to the class of benzamides, which are widely studied in the field of organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzamide core with a tert-butyl group attached to the para position of the benzene ring and a substituted ethyl group linked to the nitrogen atom via a 1,5-dimethylpyrazole moiety.

The benzamide functional group is a key feature of this compound, contributing to its reactivity and potential for forming hydrogen bonds. The tert-butyl group at the para position of the benzene ring adds steric bulk, which can influence the compound's physical properties such as solubility and melting point. Additionally, the 1,5-dimethylpyrazole substituent introduces heterocyclic aromaticity and potential sites for further functionalization or interaction with biological targets.

Recent studies have highlighted the importance of such compounds in drug discovery. For instance, derivatives of benzamides have been explored as potential inhibitors of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer and other diseases. The presence of the pyrazole ring in 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide suggests that this compound may exhibit unique pharmacological properties due to the inherent stability and reactivity of pyrazole moieties.

From a synthetic perspective, this compound can be prepared through a multi-step process involving nucleophilic acyl substitution or coupling reactions. The synthesis typically begins with the preparation of the benzoyl chloride derivative, followed by nucleophilic attack by an amine derivative containing the pyrazole moiety. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.

The application of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide extends beyond pharmaceuticals. Its structure makes it a promising candidate for use in agrochemicals, where it could serve as an active ingredient in pesticides or herbicides. Furthermore, its stability under various environmental conditions suggests potential applications in materials science, such as in the development of advanced polymers or coatings.

In terms of physical properties, this compound exhibits a melting point that is influenced by its molecular weight and degree of branching. The tert-butyl group contributes significantly to its hydrophobicity, which may affect its solubility in polar solvents. Studies on its thermodynamic properties are essential for understanding its behavior under different storage and usage conditions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of compounds like 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide with greater accuracy. These computational models provide insights into how modifications to the structure could enhance specific properties such as bioavailability or selectivity towards particular biological targets.

In conclusion, 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS No: 2034235-87-3) is a versatile organic compound with significant potential across multiple fields. Its unique structure combines features that make it suitable for both pharmaceutical and industrial applications. Continued research into its synthesis, properties, and applications will undoubtedly unlock new opportunities for its use in innovative technologies.

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